Dual MOR Agonism and σ1R Antagonism: Ki and In Vivo Analgesic Potency Compared to Oxycodone
The 1-oxa-4,9-diazaspiro[5.5]undecane derivative EST73502 (14u) demonstrates balanced dual pharmacology with a Ki of 64 nM for the μ-opioid receptor (MOR) and 118 nM for the σ1 receptor (σ1R) [1]. In contrast, the clinical opioid comparator oxycodone acts as a pure MOR agonist with a Ki of 18 ± 4 nM [2]. Despite a ~3.6-fold lower MOR binding affinity, EST73502 achieves analgesic activity comparable to oxycodone in acute (paw pressure) and chronic pain models in rodents, but with significantly reduced opioid-induced adverse events [3].
| Evidence Dimension | Binding Affinity (Ki) and Functional Activity |
|---|---|
| Target Compound Data | EST73502 (1-oxa-4,9-diazaspiro[5.5]undecane derivative): Ki(MOR) = 64 nM, Ki(σ1R) = 118 nM; Analgesic activity comparable to oxycodone in vivo |
| Comparator Or Baseline | Oxycodone: Ki(MOR) = 18 ± 4 nM; No σ1R activity |
| Quantified Difference | EST73502 has ~3.6-fold lower MOR affinity but achieves equivalent analgesia with reduced side effects |
| Conditions | In vitro radioligand binding assays for Ki; in vivo paw pressure test (acute) and chronic constriction injury (chronic) in mice/rats |
Why This Matters
The dual MOR agonism/σ1R antagonism profile enables potent analgesia with a superior safety margin, directly addressing the opioid crisis need for effective pain relief with lower risk of constipation, tolerance, and dependence.
- [1] García, M. et al. 'Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain', J. Med. Chem., 2020, 63(24), 15508-15526. View Source
- [2] Kalso, E. 'Oxycodone', J. Pain Symptom Manage., 2005, 29(5S), S47-S56. View Source
- [3] García, M. et al. '4‑Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ‑Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain', J. Med. Chem., 2020, 63(5), 2434-2454. View Source
